2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a complex organic molecule that features a quinazolinone core, a furan ring, and an oxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized from anthranilic acid derivatives through cyclization reactions.
Synthesis of the Oxazole Ring: The oxazole ring is often formed via cyclization of α-haloketones with amides or thioamides.
Bromination and Methoxylation: The phenyl ring is brominated and methoxylated using bromine and methanol under controlled conditions.
Thioether Formation: The thioether linkage is introduced by reacting the oxazole derivative with a thiol compound.
Final Coupling: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to speed up reactions.
Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions.
Purification Techniques: Employing chromatography and recrystallization for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioether groups.
Reduction: Reduction reactions can target the quinazolinone core and the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Quinazolinone derivatives with oxidized side chains.
Reduction Products: Reduced forms of the quinazolinone and oxazole rings.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. It may also bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methylthio)quinazolin-4(3H)-one: Lacks the furan ring.
2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one: Contains a phenyl group instead of a furan ring.
Uniqueness
The presence of both the furan ring and the oxazole ring in 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one provides unique electronic and steric properties, potentially leading to distinct biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O4S/c1-15-21(27-23(33-15)19-12-16(26)9-10-22(19)31-2)14-34-25-28-20-8-4-3-7-18(20)24(30)29(25)13-17-6-5-11-32-17/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEQTYUSENATRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.